molecular formula C4H11Cl2N B032900 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride CAS No. 97941-91-8

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride

Cat. No.: B032900
CAS No.: 97941-91-8
M. Wt: 150.08 g/mol
InChI Key: LQLJZSJKRYTKTP-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is a chemical reagent featuring six deuterium atoms, making it a stable isotopically labeled building block of significant value in scientific research. This compound is primarily utilized in the synthesis of more complex deuterated molecules, particularly in the development of pharmaceuticals and organic materials. Its core research application lies in serving as an internal standard in quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) analyses. The presence of deuterium atoms creates a distinct mass shift from the non-labeled analogue (2-Chloro-N,N-dimethylethylamine Hydrochloride, see related compounds ), which allows for precise tracking, quantification, and metabolic fate studies of target compounds in complex biological matrices without interference. The mechanism of action for this reagent is consistent with its non-deuterated form; it functions as an alkylating agent. The chloroethylamine moiety is highly reactive towards nucleophiles, enabling it to transfer the dimethylaminoethyl group to target molecules, a key step in creating a wide range of bioactive compounds, including certain pharmaceuticals and functional materials. The incorporation of deuterium (d6) can be leveraged to investigate the isotope effect on reaction rates, metabolic stability, and pharmacokinetic profiles, providing deeper insights into a drug's behavior in the body. This product is strictly labeled "For Research Use Only" and is intended for use in laboratory settings by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Proper handling procedures for chemicals must be observed at all times.

Properties

IUPAC Name

2-chloro-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLJZSJKRYTKTP-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCl)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Deuterated 2-(dimethylamino)ethyl-1-ol reacts with POCl3 in a 1:1 molar ratio at 0–65°C, forming the target hydrochloride salt via an SN2 mechanism. Key parameters include:

  • Temperature gradient : Initial cooling to 0°C prevents exothermic side reactions, followed by gradual heating to 65°C to complete the substitution.

  • Solvent selection : Neat POCl3 or SOCl2 acts as both reactant and solvent, eliminating the need for additional organic solvents.

  • Reaction time : 15–16 hours at 25°C ensures full conversion, as evidenced by the disappearance of the starting material’s hydroxyl signal in NMR.

A representative procedure from Example 4 demonstrates:

  • Reactants : 4.8 g deuterated 2-(dimethylamino)ethyl-1-ol + 36 mL POCl3.

  • Conditions : 1-hour reflux at 65°C, followed by 16-hour stirring at 25°C.

  • Workup : Precipitation in ethanol yields 6.5 g (85.3%) of white crystalline product.

Comparative Analysis of Chlorinating Agents

Chlorinating AgentYield (%)Reaction Time (h)Temperature Range (°C)
POCl385.3160–65
SOCl282.8150–25

Phosphorus oxychloride marginally outperforms thionyl chloride in yield due to its stronger electrophilicity, which accelerates chloride displacement. However, SOCl2 offers milder conditions, reducing energy consumption in large-scale syntheses.

Two-Step Synthesis via Primary Aminolysis and Subsequent Chlorination

For substrates requiring precise deuteration patterns, a two-step approach combining aminolysis and chlorination proves effective. This method ensures regioselective deuteration while maintaining high functional group tolerance.

Step 1: Aminolysis of 2-Bromoethanol Derivatives

Deuterated dimethylamine reacts with 2-bromoethane-1,1,2,2-d4-1-ol in the presence of an acid scavenger (e.g., K2CO3) to form deuterated 2-(dimethylamino)ethyl-1-ol. Critical considerations include:

  • Protective atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates.

  • Solvent systems : Tetrahydrofuran (THF) or dichloromethane (DCM) facilitates homogeneous mixing.

Example 8 outlines:

  • Reactants : 4.40 g deuterated 2-bromoethanol + excess deuterated dimethylamine.

  • Conditions : 12-hour reflux at 65°C under N2.

  • Outcome : 90% conversion to deuterated 2-(dimethylamino)ethyl-1-ol.

Step 2: Chlorination with Thionyl Chloride

The intermediate undergoes chlorination using SOCl2 at 0–25°C, yielding the final hydrochloride salt. Key advantages of this sequential method include:

  • Isotopic purity : Deuteration at both methyl and ethylene positions is achievable.

  • Scalability : Recrystallization from ethanol ensures product purity >98% without chromatography.

One-Pot Deuteromethylation and Chlorination

Emerging strategies consolidate deuteromethylation and chlorination into a single reactor, minimizing purification steps. This method employs deuterated methylamine-d3 hydrochloride as both a deuterium source and a base.

Reaction Dynamics

In a 50 mL flask, methylamine-d3 hydrochloride (3.8 g, 0.041 mol) reacts with 2-chloro-N,N-dimethylethylamine (1.50 g, 0.0136 mol) in methanol at −15°C. Sodium hydroxide gradually neutralizes HCl byproducts, driving the reaction to completion.

Performance Metrics

  • Yield : 60.5% after 4.5 hours at 50°C.

  • Purity : 1H NMR confirms >95% deuteration at methyl groups.

  • Limitations : Lower yields compared to stepwise methods due to competing side reactions.

Industrial-Scale Considerations

Process Intensification

  • Continuous flow systems : Microreactors enhance heat transfer during exothermic chlorination, reducing batch cycle times by 40%.

  • In-line analytics : Fourier-transform infrared (FTIR) monitors chloride displacement in real time, ensuring reaction completion.

Environmental Impact

  • Waste minimization : POCl3 and SOCl2 byproducts (e.g., H3PO4, SO2) are neutralized with aqueous NaOH, yielding non-hazardous salts.

  • Solvent recovery : Ethanol and DCM are distilled and reused, achieving 90% solvent recycling efficiency.

Challenges and Mitigation Strategies

Isotopic Dilution

Trace protiated solvents (e.g., H2O) can dilute deuterium content. Solutions include:

  • Rigorous drying : Molecular sieves or anhydrous MgSO4 pre-treat solvents.

  • Deuterated reagents : Use of D2O for quench steps preserves isotopic integrity.

Crystallization Control

Rapid precipitation in ethanol occasionally yields amorphous solids. Slow cooling (−5°C/hour) produces larger crystals with improved filtration rates .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products

    Nucleophilic Substitution: Products include substituted amines, alcohols, or thiols.

    Oxidation: Major products are N-oxides.

    Reduction: Secondary amines are the primary products.

Scientific Research Applications

Pharmaceutical Applications

This compound serves as a key intermediate in the synthesis of several important pharmaceutical agents, including:

Pharmaceutical Application
Bephenium hydroxynaphthoateAntiparasitic agent
DiltiazemCalcium channel blocker for hypertension
MepyramineAntihistamine for allergic reactions
PhenyltoloxamineAntihistamine and analgesic

The ability to label compounds with deuterium enhances the precision of pharmacokinetic studies, allowing researchers to track drug metabolism and distribution more accurately .

Research Applications

Isotope Labeling:
The deuterated form of 2-Chloro-N,N-dimethylethylamine is particularly useful in:

  • Metabolomics: Tracking metabolic pathways in biological systems.
  • Proteomics: Enhancing sensitivity in mass spectrometry analyses by providing distinct isotopic signatures.

Case Studies:

  • Metabolic Pathway Analysis:
    A study utilized 2-Chloro-N,N-dimethylethylamine-d6 to trace the metabolic pathways of a novel drug candidate in rat models, demonstrating its effectiveness in differentiating between metabolic products through mass spectrometry.
  • Drug Interaction Studies:
    Researchers employed this compound to investigate drug-drug interactions, revealing how deuterated compounds can provide clearer insights into pharmacodynamics without the interference of non-deuterated analogs.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride involves its interaction with biological molecules. The deuterium atoms provide a distinct mass difference, allowing researchers to track the compound through various biochemical pathways. It binds to specific molecular targets, enabling the study of reaction mechanisms and metabolic processes. The pathways involved include enzyme-catalyzed reactions and receptor-ligand interactions.

Comparison with Similar Compounds

Non-Deuterated Analogues

2-Chloro-N,N-dimethylethylamine Hydrochloride (CAS: 4584-46-7):

  • Molecular Formula : C₄H₁₁Cl₂N (MW: 144.04 g/mol).
  • Key Differences : Lacks deuterium, making it unsuitable for isotope-labeling applications.
  • Applications : Intermediate in organic synthesis and biochemical assays .

2-Chloro-N,N-diethylethylamine Hydrochloride (CAS: 869-24-9):

  • Molecular Formula : C₆H₁₅Cl₂N (MW: 172.10 g/mol).
  • Key Differences : Diethyl substituents instead of dimethyl, altering steric and electronic properties.
  • Applications : Used in pharmaceutical synthesis and as a biochemical reagent .

Deuterated Analogues

2-(N,N-Dimethyl-d₆-amino)ethyl-d₄-chloride Hydrochloride (CAS: 1253176-81-6): Molecular Formula: C₄ClD₁₀N·ClH (MW: 154.10 g/mol). Key Differences: Contains 10 deuterium atoms (dimethyl-d₆ and ethyl-d₄), offering higher isotopic purity. Applications: Specialized NMR and tracer studies .

Chlorpromazine-d6 Hydrochloride: Molecular Formula: C₁₇H₁₃ClD₆N₂S·ClH (MW: 355.78 g/mol). Key Differences: Phenothiazine backbone with deuterated dimethylamino groups. Applications: Psychiatric drug research and deuterated reference standards .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride 97941-91-8 C₄H₄ClD₆N·ClH 150.08 Dimethyl-d₆, ethyl-Cl Isotope labeling, apoptosis studies
2-Chloro-N,N-dimethylethylamine Hydrochloride 4584-46-7 C₄H₁₁Cl₂N 144.04 Dimethyl, ethyl-Cl Biochemical assays
2-Chloro-N,N-diethylethylamine Hydrochloride 869-24-9 C₆H₁₅Cl₂N 172.10 Diethyl, ethyl-Cl Pharmaceutical synthesis
2-(N,N-Dimethyl-d₆-amino)ethyl-d₄-chloride HCl 1253176-81-6 C₄ClD₁₀N·ClH 154.10 Dimethyl-d₆, ethyl-d₄-Cl High-precision tracer studies

Biological Activity

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is a deuterated derivative of 2-chloro-N,N-dimethylethylamine hydrochloride, a compound that has garnered attention for its potential applications in various fields, including medicinal chemistry and toxicology. The biological activity of this compound is primarily studied in the context of its interactions with biological macromolecules, its role as a biochemical tool, and its implications in pharmacological research.

  • Chemical Formula : C4H11ClN
  • CAS Number : 97941-91-8
  • Molecular Weight : 110.59 g/mol
  • Structure : The compound features a chlorine atom attached to a dimethylaminoethyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including:

  • Receptors : The compound has been shown to bind to specific receptors, potentially modulating their activity.
  • Enzymes : It may influence enzymatic pathways by acting as an inhibitor or substrate.
  • Signal Transduction Pathways : Its interactions can initiate or inhibit signaling cascades within cells, affecting cellular responses.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity against certain targets.

Toxicology Studies

Research indicates that this compound can be used in toxicological studies to understand its effects on cellular processes. For instance, it has been utilized to investigate the mechanisms behind chemical toxicity and the role of nuclear receptors in mediating adverse effects from xenobiotics .

Case Studies and Research Findings

  • Interaction Studies : A study demonstrated that this compound could effectively serve as a biochemical tool for probing the interactions between small molecules and proteins. This was particularly noted in studies examining receptor-ligand interactions.
  • Pharmacokinetics : Research involving pharmacokinetic profiling indicated that the deuterated form of the compound may exhibit altered metabolic pathways compared to its non-deuterated counterpart, potentially leading to differences in bioavailability and toxicity profiles .
  • In Vitro Studies : Various in vitro assays have shown that this compound can influence cell viability and proliferation rates in specific cancer cell lines, suggesting potential applications in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeDescription
Receptor InteractionModulates activity of specific receptors
Enzyme InhibitionActs as an inhibitor for certain enzymatic reactions
Signal TransductionInitiates/inhibits signaling pathways
Toxicological EffectsInvestigated for impacts on cell viability and proliferation

Table 2: Comparison with Related Compounds

CompoundCAS NumberBiological Activity
2-Chloro-N,N-dimethylethylamine97941-91-8Biochemical tool, receptor interactions
N,N-Dimethylaminoethyl chloride3033-10-7Alkylating agent, used in drug synthesis
2-Chloroethylamine539-15-1Cytotoxic effects, studied in cancer research

Q & A

Q. How can researchers verify the isotopic purity of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride in synthesis workflows?

Isotopic purity (e.g., 98 atom% deuterium) is critical for applications like metabolic tracing or NMR studies. Methodological steps include:

  • Mass Spectrometry (MS): High-resolution MS quantifies deuterium incorporation by comparing isotopic peak distributions .
  • Nuclear Magnetic Resonance (NMR): 1^1H NMR detects residual proton signals in deuterated methyl groups (CD3_3) to confirm deuteration efficiency .
  • Elemental Analysis: Measures chlorine and deuterium content against theoretical values .

Q. What experimental strategies are recommended for characterizing structural stability under varying pH conditions?

The compound’s stability in aqueous solutions is influenced by its hydrochloride salt form. Key approaches:

  • pH Titration Studies: Monitor degradation using HPLC or LC-MS at pH ranges (e.g., 2–12) to identify decomposition products .
  • Thermogravimetric Analysis (TGA): Assess thermal stability under controlled humidity to optimize storage conditions (e.g., desiccated, -20°C) .
  • Solubility Profiling: Determine solubility in polar solvents (e.g., water, ethanol) to guide reaction solvent selection .

Q. How should researchers mitigate handling risks associated with hygroscopicity and reactivity?

  • Storage: Use airtight containers with desiccants and store at -20°C to minimize hydrolysis .
  • Reaction Setup: Perform reactions under inert gas (N2_2/Ar) to prevent moisture absorption .
  • Safety Protocols: Use gloves and fume hoods to avoid exposure to hydrochloride fumes .

Advanced Research Questions

Q. How is this compound utilized in histone demethylase assays to study epigenetic regulation?

In epigenetics research, the compound alkylates cysteine residues in histones to mimic methylated lysine residues (e.g., H3K4me2). Methodological steps:

  • Nucleosome Preparation: Alkylate recombinant histone H3 (e.g., H3K4C) with the compound, followed by LC-MS validation of dimethylation .
  • Demethylase Activity Assays: Use alkylated nucleosomes as substrates for LSD1/CoREST complexes, monitoring demethylation via fluorescence or antibody-based detection .
  • Data Interpretation: Compare kinetic parameters (e.g., KmK_m, VmaxV_{max}) between native and deuterated substrates to assess isotope effects .

Q. What strategies resolve nomenclature ambiguities when referencing deuterated derivatives in publications?

Ambiguities arise from inconsistent use of "HCl" and deuterium labeling. Recommendations:

  • IUPAC Nomenclature: Specify deuteration sites (e.g., "N,N-dimethyl-d6_6" for CD3_3 groups) and salt form (hydrochloride) in chemical names .
  • Supplementary Data: Include CAS RN (97941-91-8) and isotopic enrichment data (e.g., 98 atom% D) in methods sections .
  • Cross-Validation: Align terminology with databases like PubChem or EPA DSSTox to avoid confusion .

Q. How does this compound serve as an intermediate in synthesizing nonsteroidal antiestrogens or antibacterial agents?

  • Antiestrogen Synthesis: React with phenolic derivatives via nucleophilic substitution to generate tamoxifen analogs. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield .
  • Antibacterial Drug Design: Use in cyanopyridine synthesis; monitor reaction progress via 13^{13}C NMR to track chloroethylamine incorporation .
  • Isotope Tracing: Deuterated forms enable metabolic stability studies in pharmacokinetic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.